5-(Chloromethyl)-4-ethylthiazole
Description
Properties
Molecular Formula |
C6H8ClNS |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
5-(chloromethyl)-4-ethyl-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c1-2-5-6(3-7)9-4-8-5/h4H,2-3H2,1H3 |
InChI Key |
UXPZJATUFWYGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=N1)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure:
- Starting Material : 4-ethyl-5-methylthiazole or 2-mercapto-5-methylthiazole (tautomeric form).
- Chlorinating Agent : Sulfuryl chloride (preferred) or N-chlorosuccinimide.
- Temperature : Typically from -10°C to 40°C, optimally around 0°C.
- Reaction Time : Variable, from 0.1 to 100 hours, preferably 12 to 72 hours.
- Pressure : Atmospheric pressure.
- Solvent : Usually an inert organic solvent compatible with chlorination.
- Work-up : The product is isolated by conventional methods such as filtration, crystallization, distillation, or chromatography.
This method is described in patents related to the preparation of 2-chloro-5-chloromethyl-thiazole, which is structurally similar and shares synthetic logic with this compound.
Mechanistic Notes:
- The methyl group at the 5-position is selectively chlorinated to form the chloromethyl substituent.
- Bases such as alkali metal hydroxides, amides, or amines may be used to facilitate the reaction or neutralize by-products.
- The reaction proceeds via radical or electrophilic substitution mechanisms depending on the chlorinating agent.
Alternative Synthetic Routes via Thiazole Ring Formation
Another synthetic approach involves building the thiazole ring with the desired substituents already in place.
Hantzsch Thiazole Synthesis:
- Precursors : α-haloketones or α-halo carbonyl compounds reacted with thiourea or thioamides.
- Process : Condensation of these precursors forms the thiazole ring with substitution at the 4- and 5-positions.
- Example : Reaction of thiopropionamide with brominated carbonyl compounds can yield diethylthiazole derivatives, which can be further functionalized.
While this method is more general for thiazole synthesis, it can be tailored to introduce an ethyl group at the 4-position and a chloromethyl group at the 5-position by choosing appropriate starting materials.
Purification and Isolation
The isolation of this compound typically involves:
- Filtration of precipitated solids.
- Crystallization from solvents such as ethanol or methanol.
- Distillation under reduced pressure to purify the volatile chloromethylthiazole.
- Chromatography if high purity is required.
Summary of Key Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting Material | 4-ethyl-5-methylthiazole or related precursors | Commercially available or synthesized in situ |
| Chlorinating Agent | Sulfuryl chloride, N-chlorosuccinimide | Sulfuryl chloride preferred |
| Temperature | -10°C to 40°C, preferably 0°C | Controls selectivity and reaction rate |
| Reaction Time | 0.1 to 100 hours, preferably 12 to 72 hours | Longer times favor complete chlorination |
| Pressure | Atmospheric | Standard laboratory conditions |
| Solvent | Inert organic solvents (e.g., dichloromethane) | Compatible with chlorinating agents |
| Work-up | Filtration, crystallization, distillation, chromatography | Depends on scale and purity requirements |
| Yield | Variable, typically moderate to high | Dependent on reaction conditions |
Research Findings and Notes
- The chlorination step is critical and must be carefully controlled to avoid over-chlorination or ring degradation.
- Use of sulfuryl chloride under mild conditions gives good selectivity for chloromethyl substitution.
- The reaction can be facilitated by bases to neutralize HCl formed during chlorination.
- Alternative methods involving ring construction allow for more diverse substitution patterns but may require more steps.
- Purity and yield are enhanced by careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-ethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The thiazole ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
5-(Chloromethyl)-4-ethylthiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-ethylthiazole involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Substituent Variations and Molecular Features
Physicochemical Properties
Biological Activity
5-(Chloromethyl)-4-ethylthiazole is a thiazole derivative that has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which may influence its interaction with various biological targets. In this article, we will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 175.68 g/mol. The presence of the chloromethyl group and the ethyl substituent on the thiazole ring plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀ClNS |
| Molecular Weight | 175.68 g/mol |
| Structure | Chemical Structure |
Initial studies suggest that this compound interacts with various biological targets, potentially affecting cell signaling pathways and metabolic processes. Research indicates that compounds in this class may exhibit antiviral , antitumor , and anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that modifications at the C5 position significantly influence biological potency and selectivity against various targets, including CDKs. For example, bulky substitutions at this position can enhance interactions with the CDK9 gatekeeper region while maintaining selectivity .
Case Studies
- Antitumor Efficacy : A study focusing on a series of 5-substituted thiazole derivatives reported significant antitumor activity against human cancer cell lines. One compound demonstrated nanomolar inhibition of CDK9, effectively reducing Mcl-1 levels and promoting apoptosis .
- Antiviral Potential : Another investigation into thiazole derivatives revealed promising antiviral activities against yellow fever virus. One derivative exhibited an EC50 value of approximately 5 µM, indicating potential for further development as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
